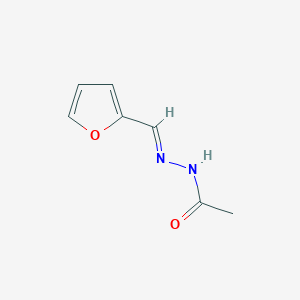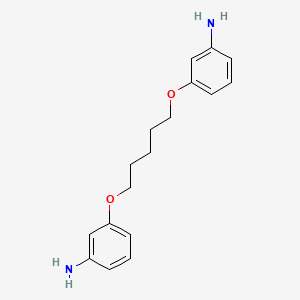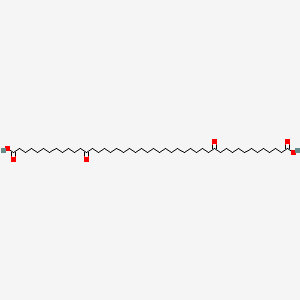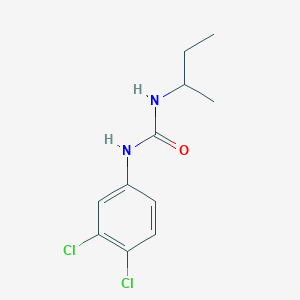
N'-(Furan-2-ylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Furan-2-ylmethylene)acetohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a furan ring attached to a hydrazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(Furan-2-ylmethylene)acetohydrazide can be synthesized through the condensation reaction of furan-2-carbaldehyde with acetohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds with the elimination of water, forming the desired hydrazone product .
Industrial Production Methods
While specific industrial production methods for N’-(Furan-2-ylmethylene)acetohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’-(Furan-2-ylmethylene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various substituents on the furan ring, leading to diverse functionalized products.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N’-(Furan-2-ylmethylene)acetohydrazide involves its interaction with molecular targets through its hydrazone and furan moieties. The compound can chelate metal ions, forming stable complexes that can interact with biological molecules such as DNA and proteins. These interactions can lead to the inhibition of enzymatic activities and disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
N’-(Furan-2-ylmethylene)acetohydrazide can be compared with other hydrazone derivatives and furan-containing compounds:
Similar Compounds: N’-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide, N’-(Furan-2-ylmethylene)-4-butoxybenzohydrazide.
N’-(Furan-2-ylmethylene)acetohydrazide stands out due to its versatile applications and potential in various scientific and industrial fields. Its unique structure allows for diverse chemical modifications and interactions, making it a valuable compound for further research and development.
Propiedades
Número CAS |
3681-18-3 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C7H8N2O2/c1-6(10)9-8-5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b8-5+ |
Clave InChI |
ZIIRIMZLPJIXLO-VMPITWQZSA-N |
SMILES isomérico |
CC(=O)N/N=C/C1=CC=CO1 |
SMILES canónico |
CC(=O)NN=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)





![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)

![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)





